4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid
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Overview
Description
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid is a chemical compound with the molecular formula C₁₁H₁₁N₃O₃ It is a heterocyclic carboxylic acid featuring an imidazolidinone ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with imidazolidinone intermediates. One common method includes the condensation of 4-formylbenzoic acid with 2-oxoimidazolidine under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxoimidazolidin-1-yl)benzoic acid: Similar structure but lacks the imino group.
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: Contains a methyl group on the aromatic ring.
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid: Methyl group positioned differently on the aromatic ring.
Uniqueness
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid is unique due to the presence of both the imidazolidinone ring and the imino group, which can impart distinct chemical and biological properties
Properties
CAS No. |
61835-90-3 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[(2-oxoimidazolidin-1-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)9-3-1-8(2-4-9)7-13-14-6-5-12-11(14)17/h1-4,7H,5-6H2,(H,12,17)(H,15,16) |
InChI Key |
XVOOCHBFGCQJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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